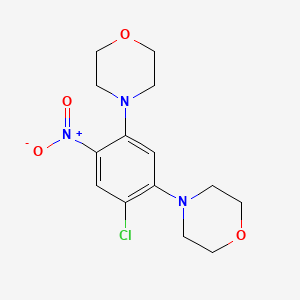

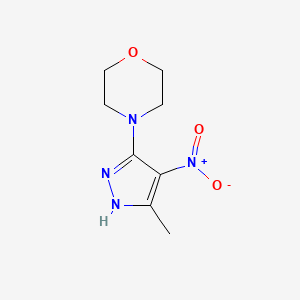

![molecular formula C15H10Cl2N2O3S2 B2728215 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896270-03-4](/img/structure/B2728215.png)

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, also known as DCB-M, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DCB-M is a potent inhibitor of several enzymes involved in cellular processes and has been shown to have promising effects in various pre-clinical studies.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Derivatives of benzothiazole have been synthesized and evaluated for their pro-apoptotic activity on melanoma cell lines, demonstrating significant growth inhibition. These compounds, such as the one evaluated in the study by Yılmaz et al. (2015), have shown to inhibit human carbonic anhydrase isoforms, which are relevant for cancer therapy due to their role in tumor progression and metastasis. The compounds' ability to inhibit these enzymes suggests potential as anticancer agents [Ö. Yılmaz, Suna Özbaş Turan, J. Akbuğa, P. Tiber, O. Orun, C. Supuran, Ş. Küçükgüzel, 2015].

Antimicrobial and Antifungal Actions

Research by Sych et al. (2019) expanded the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, showing that these compounds possess sensitivity to both Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal activity against Candida albicans. This broad-spectrum antimicrobial and antifungal efficacy highlights the potential of benzothiazole derivatives in combating infectious diseases [I. Sych, I. Drapak, M. Suleiman, Maryna V Rakhimova, N. Kobzar, I. Sych, L. Perekhoda, 2019].

Antiviral Activity

Compounds based on the benzothiazole scaffold have also shown promise in antiviral applications. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, as reported by Chen et al. (2010), displayed anti-tobacco mosaic virus activity. Such findings open avenues for the use of these compounds in the treatment or prevention of viral infections [Zhuo Chen, Weiming Xu, Ke-liang Liu, Song Yang, Huitao Fan, Pinaki S. Bhadury, D. Hu, Yuping Zhang, 2010].

Applications in Drug Design and Molecular Docking

Further extending its utility, benzothiazole derivatives have been investigated for their potential as COVID-19 drugs through computational calculations and molecular docking studies. The research by Fahim and Ismael (2021) highlighted the synthesis of sulphonamide derivatives with significant antimalarial activity, also exploring their inhibitory effects against SARS-CoV-2 main protease and spike glycoprotein through molecular docking, suggesting their potential role in the treatment of COVID-19 [Asmaa M. Fahim, Eman H. I. Ismael, 2021].

Eigenschaften

IUPAC Name |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O3S2/c1-24(21,22)11-5-3-2-4-8(11)14(20)19-15-18-13-10(23-15)7-6-9(16)12(13)17/h2-7H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBWCUHMZZHALR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

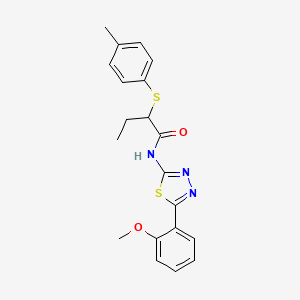

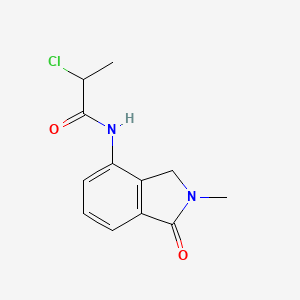

![3-(2,2,2-Trifluoroethyl)-1-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2728134.png)

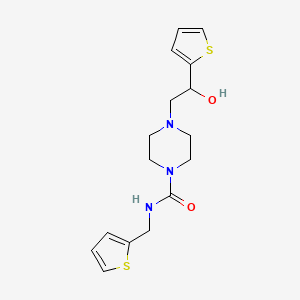

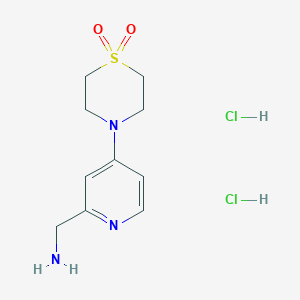

![[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2728137.png)

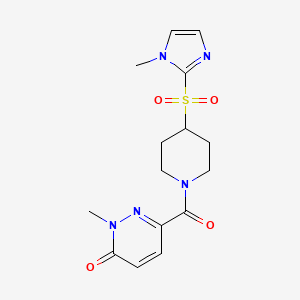

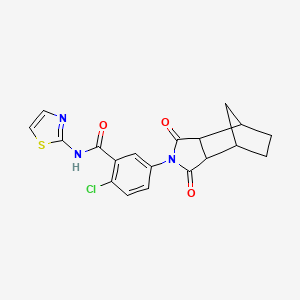

![2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2728139.png)

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-methylisoquinoline](/img/structure/B2728145.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2728149.png)

![Ethyl 4-cyano-3-methyl-5-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2728153.png)